molecular formula C12H15BrN2O2 B7951113 (5-Bromo-2-methoxypyridin-3-yl)(piperidin-1-yl)methanone

(5-Bromo-2-methoxypyridin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B7951113
M. Wt: 299.16 g/mol
InChI Key: OJVAXYHOGVTHEC-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxypyridin-3-yl)(piperidin-1-yl)methanone: is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This particular compound features a bromine atom and a methoxy group on the pyridine ring, as well as a piperidinyl group attached to the carbonyl carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxypyridin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is to start with 2-methoxypyridine-3-carboxylic acid, which undergoes bromination to introduce the bromine atom at the 5-position. Subsequent reaction with piperidine under appropriate conditions leads to the formation of the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxypyridin-3-yl)(piperidin-1-yl)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate or hypobromite.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different pyridine derivative.

  • Substitution: : The methoxy group can be substituted with other functional groups, and the piperidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

  • Substitution: : Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Bromates, hypobromites, and other oxidized derivatives.

  • Reduction: : Reduced pyridine derivatives without the bromine atom.

  • Substitution: : Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-2-methoxypyridin-3-yl)(piperidin-1-yl)methanone: has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: : Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: : Employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (5-Bromo-2-methoxypyridin-3-yl)(piperidin-1-yl)methanone exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

(5-Bromo-2-methoxypyridin-3-yl)(piperidin-1-yl)methanone: can be compared to other similar compounds, such as:

  • 5-Bromopyridine: : Similar structure but lacks the methoxy and piperidinyl groups.

  • 2-Methoxypyridine: : Similar to the target compound but without the bromine atom and piperidinyl group.

  • Piperidine derivatives: : Compounds containing the piperidinyl group but lacking the pyridine core.

This compound .

Properties

IUPAC Name

(5-bromo-2-methoxypyridin-3-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-17-11-10(7-9(13)8-14-11)12(16)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVAXYHOGVTHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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